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molecular formula Ca2H4O6P+ B8418165 Dicalcium phosphate-dihydrate

Dicalcium phosphate-dihydrate

Cat. No. B8418165
M. Wt: 211.16 g/mol
InChI Key: RBLGLDWTCZMLRW-UHFFFAOYSA-K
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Patent
US04828823

Procedure details

Samples of dicalcium phosphate dihydrate were prepared according to general procedures described in aforementioned Michel's U.S. Pat. No. 4,472,365. In particular, the process involved the following four steps: (1) reacting a slaked lime slurry with phosphoric acid to form a monocalcium phosphate solution; (2) adding magnesium oxide (in the form of Mg(OH)2) into the solution and adding additional slaked lime slurry in an amount sufficient to form a dicalcium phosphate dihydrate slurry having a pH ranging from about 5.4 to about 5.9; (3) adding into the dicalcium phosphate dihydrate slurry an amount of pyrophosphoric acid sufficient to reduce the pH of the slurry to from about 4.9 to about 5.5, provided, however, that the minimum amount of pyrophosphoric acid so added was at least 0.1% by weight of dicalcium phosphate dihydrate; and (4) separating the dicalcium phosphate dihydrate from the slurry in a conventional manner.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Ca+2:2].[OH-].[P:4](=[O:8])([OH:7])([OH:6])[OH:5]>>[OH2:5].[OH2:1].[P:4]([O-:8])([O-:7])([O-:6])=[O:5].[Ca+2:2].[Ca+2:2].[P:4]([OH:8])([O-:7])([O-:6])=[O:5].[Ca+2:2] |f:0.1.2,4.5.6.7.8,9.10|

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O.O.P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
Name
Type
product
Smiles
P(=O)([O-])([O-])O.[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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